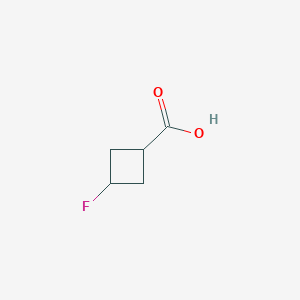

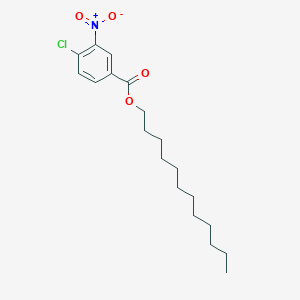

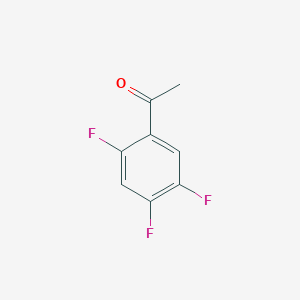

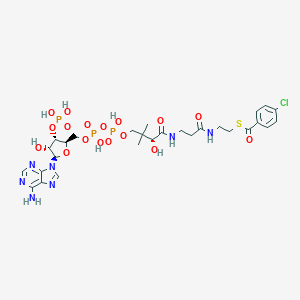

![molecular formula C7H10N2O2 B050762 (S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 3705-27-9](/img/structure/B50762.png)

(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of (S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione and its derivatives has been explored through various methods. Singh et al. (2022) described a regioselective synthesis method involving tandem post-Ugi cyclization and gold(I)-catalyzed annulation to form pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones (Singh, Kumar, Kant, & Srivastava, 2022). Another approach by Budzowski, Linden, and Heimgartner (2004) detailed the synthesis and sulfur-analogues through ring-enlargement of N-(2H-Azirin-3-yl)-L-prolinates, showcasing the versatility of synthetic methods (Budzowski, Linden, & Heimgartner, 2004).

Molecular Structure Analysis

The molecular structure of (S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione derivatives has been the subject of detailed studies. Herold et al. (2007) investigated the synthesis of new diastereomers, examining their cyclocondensation reactions and confirming structures through various spectroscopic methods (Herold et al., 2007).

Chemical Reactions and Properties

The chemical reactions and properties of (S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione have been explored, indicating its potential for diverse applications. Mínguez et al. (1997) presented examples of the reactivity of 3,4-dihydropyrrolo[1,2-a]pyrazine, showcasing its interaction with dienes and suitability for inter- and intramolecular 1,3-dipolar cycloadditions (Mínguez et al., 1997).

Physical Properties Analysis

The physical properties of (S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione derivatives have been studied to understand their behavior under various conditions. The study by Oresic et al. (2001) on the synthesis and structure of related compounds provides insight into their physical characteristics, highlighting the impact of molecular structure on physical properties (Oresic, Danilovski, Dumić, & Košutić-Hulita, 2001).

Chemical Properties Analysis

Investigations into the chemical properties of (S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione have revealed its potential in various chemical reactions. The work by Dalton and Teitei (1968) on the condensation products of pyrrole and hexane-2,5-dione demonstrates the compound's reactivity and the possibility of forming complex structures (Dalton & Teitei, 1968).

Applications De Recherche Scientifique

1. Antifungal Agent in Agriculture

- Application Summary: This compound has been identified as an effective antifungal agent against the vascular wilt pathogen Fusarium oxysporum f. sp. lycopersici (Fol), a fungus that causes substantial economic losses in tomato cultivation .

- Methods of Application: The compound was identified through in vitro screening and in silico prediction of antifungal metabolites from the rhizobacterium Achromobacter kerstersii JKP9 . The ethyl acetate extract of A. kerstersii JKP9 was purified in HPLC and predicted for antifungals in GC–MS equipped with Wiley library .

- Results: The study concluded that bacterial pyrroles can be used as an effective fungicide to control Fusarium wilt in tomatoes .

2. Antibiotic Agent Against Multi-drug Resistant Staphylococcus aureus

- Application Summary: The compound has been identified as a potent antibiotic agent against multi-drug resistant Staphylococcus aureus .

- Methods of Application: The compound was isolated from a marine bacteria Bacillus tequilensis MSI45 . The antimicrobial compound was purified using silica gel column chromatography and high performance liquid chromatography .

- Results: The extracted compound showed a potent inhibitory effect on multidrug resistant S. aureus with an MIC of 15 ± 0.172 mg L −1 and MBC of 20 ± 0.072 mg L −1 .

3. Antioxidant Agent

- Application Summary: The compound has been identified as a strong antioxidant agent .

- Methods of Application: The compound was identified in the extract of MUSC 149 T .

- Results: The study concluded that metabolites of MUSC 149 T shall be useful as preventive agent against free-radical associated diseases .

Safety And Hazards

While specific safety and hazard information for “(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione” is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Orientations Futures

The future directions for “(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione” could involve further investigation into its anticancer potential, as well as exploration of its other biological activities . Additionally, more research could be conducted to understand its synthesis, chemical reactions, and mechanism of action .

Propriétés

IUPAC Name |

(8aS)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c10-6-4-8-7(11)5-2-1-3-9(5)6/h5H,1-4H2,(H,8,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOHLURDBZHNGG-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NCC(=O)N2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=O)NCC(=O)N2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60914215 | |

| Record name | 1-Hydroxy-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

CAS RN |

97011-16-0 | |

| Record name | Cyclo(prolylglycyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097011160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclo(prolylglycyl) | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04541 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Hydroxy-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLO(PROLYLGLYCYL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7O69J5F2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

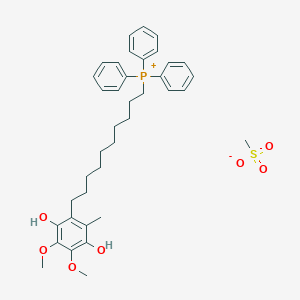

![(2S)-2-Amino-2-[(1R)-2-methylidenecyclopropyl]acetic acid](/img/structure/B50714.png)